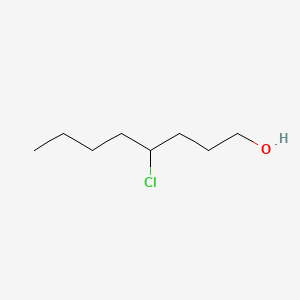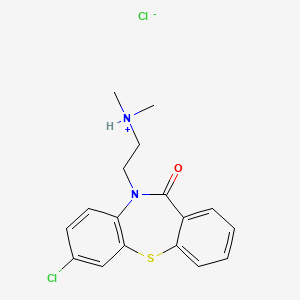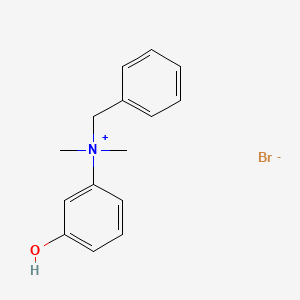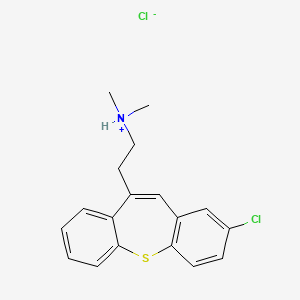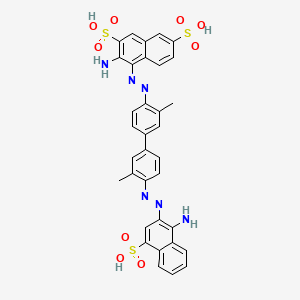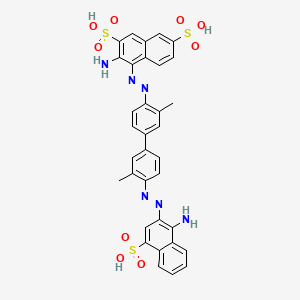
Brilliant Purpurin R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a member of the anthraquinone family, specifically a derivative of 1,2,4-trihydroxy-9,10-anthraquinone . This compound is known for its vibrant red color and its application in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Brilliant Purpurin R can be synthesized through several methods. One common approach involves the reaction of 1,2,4-trihydroxyanthraquinone with appropriate reagents under controlled conditions . The synthesis typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-capacity reactors, continuous monitoring of reaction parameters, and purification steps to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Brilliant Purpurin R undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl groups and the anthraquinone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of hydroquinones .
Aplicaciones Científicas De Investigación
Brilliant Purpurin R has a wide range of applications in scientific research:
Chemistry: It is used as a pH-sensitive probe in various chemical analyses.
Biology: The compound is employed in cell imaging and apoptosis detection due to its fluorescent properties.
Medicine: This compound is investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: It is widely used as a dye in the textile, leather, and paper industries.
Mecanismo De Acción
The mechanism of action of Brilliant Purpurin R involves its interaction with molecular targets and pathways. For instance, it activates the Nuclear transcription factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense mechanisms . The compound’s effects are mediated through the generation of reactive oxygen species (ROS) and the modulation of intracellular glutathione levels .
Comparación Con Compuestos Similares
Brilliant Purpurin R can be compared with other anthraquinone derivatives such as alizarin and purpurin . While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and its vibrant red color. Other similar compounds include:
Alizarin: Known for its use as a dye and in biological staining.
Purpurin: Used in pH sensing and as an antioxidant.
Propiedades
Número CAS |
25188-31-2 |
|---|---|
Fórmula molecular |
C34H28N6O9S3 |
Peso molecular |
760.8 g/mol |
Nombre IUPAC |
3-amino-4-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H28N6O9S3/c1-18-13-20(7-11-27(18)37-39-29-17-30(51(44,45)46)25-5-3-4-6-26(25)32(29)35)21-8-12-28(19(2)14-21)38-40-34-24-10-9-23(50(41,42)43)15-22(24)16-31(33(34)36)52(47,48)49/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49) |
Clave InChI |
LIFWPZLVTZZVLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


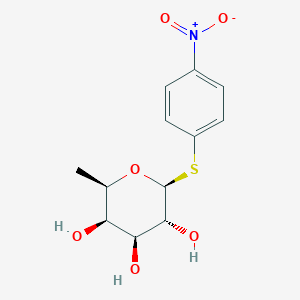

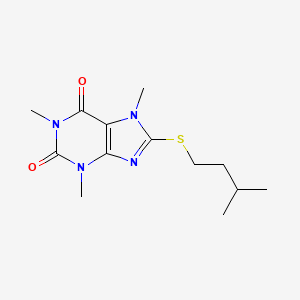
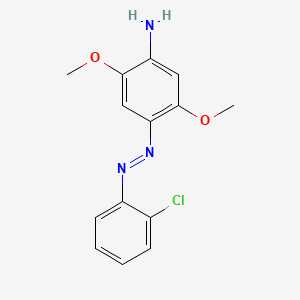
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
